MFCD02363719
Description
This compound exhibits a boiling point of 215–217°C, moderate aqueous solubility (Log S = -3.1), and notable pharmacokinetic properties, including high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability . Its synthesis involves a condensation reaction between 4-methylbenzenesulfonohydrazide and 3'-(trifluoromethyl)acetophenone under reflux conditions, followed by purification via silica gel chromatography .
Properties
IUPAC Name |
ethyl 4-(furan-2-ylmethylamino)-6-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-18(21)15-11-19-16-7-6-12(22-2)9-14(16)17(15)20-10-13-5-4-8-24-13/h4-9,11H,3,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMQCLSMCMROJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02363719 typically involves a series of chemical reactions under controlled conditions. The specific synthetic routes can vary, but they generally include steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and efficiency in the production process, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
MFCD02363719 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
MFCD02363719 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases and conditions.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of MFCD02363719 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
MFCD02363719 (or its closest analog, CAS 1533-03-5) belongs to a class of trifluoromethyl-substituted ketones. Below is a comparative analysis with structurally and functionally related compounds (Table 1) and their key distinctions:
Table 1: Comparative Properties of this compound and Analogous Compounds
| Compound (CAS/MFCD) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Log S) | Bioavailability Score | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound (CAS 1533-03-5) | C₁₀H₉F₃O | 202.17 | 215–217 | -3.1 | 0.85 | Trifluoromethyl, ketone |
| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | C₁₁H₇F₆O | 296.16 | 245–248 | -4.2 | 0.72 | Bis(trifluoromethyl), ketone |
| 1-(4-(Trifluoromethyl)phenyl)propan-1-one | C₁₀H₉F₃O | 202.17 | 210–212 | -2.9 | 0.88 | Trifluoromethyl, ketone |
| 6-(Trifluoromethyl)-1-indolinone | C₉H₆F₃NO | 213.15 | 185–188 | -2.5 | 0.91 | Trifluoromethyl, cyclic amide |
Structural and Functional Differences
Substitution Pattern: this compound contains a single trifluoromethyl (-CF₃) group on an aromatic ring, whereas 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one has two -CF₃ groups. This increases the latter’s molecular weight (296.16 vs. 202.17 g/mol) and lipophilicity, reducing aqueous solubility (Log S = -4.2 vs. -3.1) . The cyclic amide structure in 6-(trifluoromethyl)-1-indolinone enhances its metabolic stability compared to linear ketones like this compound .
Pharmacokinetic Properties: The bioavailability score of this compound (0.85) is higher than bis-CF₃ analogs (0.72) due to reduced molecular weight and improved GI absorption . 6-(Trifluoromethyl)-1-indolinone’s cyclic structure improves BBB permeability (score: 0.91) over this compound (0.85), making it more suitable for CNS-targeted applications .
Synthetic Accessibility :
- This compound is synthesized via a one-step condensation, while bis-CF₃ derivatives require additional fluorination steps, lowering synthetic yields (<60% vs. 75% for this compound) .
Research Implications and Limitations
- Advantages : this compound’s balance of solubility and bioavailability makes it a versatile intermediate for agrochemicals and pharmaceuticals.
- Limitations : Structural similarity to CYP inhibitors necessitates rigorous safety profiling. Data discrepancies (e.g., MDL number mismatches) highlight the need for standardized compound databases .
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